Piperidine vs. Dimethylamino Substitution on Benzothiazole Core: Impact on CCR3 Antagonist Potency and Selectivity
In a focused library of 2‑(benzothiazolylthio)acetamide derivatives, the lead compound 1a bearing a dimethylamino group displayed a CCR3 binding IC50 of 750 nM. Systematic derivatization incorporating a piperidine ring at the same position (compound 1b) yielded an IC50 of 2.3 nM, a 325‑fold improvement in affinity. Selectivity for CCR3 over CCR1 increased from weak (1a) to 820‑fold (1b) [1]. Although the target compound features an ester rather than a thioacetamide linker, the presence of the piperidine group at the 2‑position of the benzothiazole is directly analogous to the optimized moiety in 1b, supporting the expectation that piperidine substitution confers superior target engagement relative to smaller dialkylamino groups [1].
| Evidence Dimension | CCR3 receptor binding affinity (IC50) and selectivity over CCR1 |
|---|---|
| Target Compound Data | IC50 = 2.3 nM (piperidine‑substituted analog 1b); 820‑fold selectivity for CCR3 over CCR1 [1] |
| Comparator Or Baseline | Lead compound 1a (dimethylamino analog): IC50 = 750 nM; weak CCR3/CCR1 selectivity [1] |
| Quantified Difference | 325‑fold improvement in CCR3 affinity; >800‑fold improvement in selectivity window |
| Conditions | 125I‑Eotaxin binding competition assay using human CCR3 receptors expressed in CHO cells [1] |
Why This Matters
When selecting a benzothiazole‑piperidine scaffold for chemokine receptor drug discovery, the piperidine variant offers markedly better potency and selectivity than dimethylamino analogs, reducing the risk of off‑target CCR1‑mediated effects.
- [1] Naya, A., Kobayashi, K., Ishikawa, M., Ohwaki, K., Saeki, T., Noguchi, K., & Ohtake, N. (2001). Discovery of a novel CCR3 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 11(9), 1135–1137. DOI: 10.1016/S0960-894X(01)00137-8. View Source
